Fmoc-4-(phosphonomethyl)-phenylalanine
Description
Historical Context of Phosphotyrosine Mimicry and Analog Development
The discovery of protein tyrosine phosphorylation in 1979 marked a pivotal moment in biology, revealing a key mechanism for regulating a vast array of cellular processes, from cell growth to differentiation. researchgate.net The reversible addition of a phosphate (B84403) group to a tyrosine residue, governed by tyrosine kinases and protein tyrosine phosphatases (PTPs), was quickly identified as a fundamental switch in signal transduction. nih.govnih.gov A major function of the resulting phosphotyrosine (pTyr) residue is to act as a docking site for other proteins containing specific recognition modules, such as Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes. researchgate.net
However, researchers aiming to study these interactions faced a significant chemical challenge: the phosphate group on pTyr is labile. researchgate.net It is readily cleaved by the ubiquitous action of PTPs, making pTyr-containing peptides and proteins unstable in cellular or in vitro biochemical assays. biorxiv.orgrsc.org This inherent instability complicates the study of phosphorylation-dependent interactions and limits the therapeutic potential of pTyr-based molecules. researchgate.netrsc.org
This challenge spurred the development of phosphotyrosine mimics, or isosteres, designed to replicate the essential structural and electronic properties of pTyr while being resistant to enzymatic hydrolysis. nih.gov Early efforts in the 1990s focused on replacing the labile P-O (ester) bond of the phosphate group with a more stable P-C (phosphonate) bond. nih.gov This led to the creation of 4-(phosphonomethyl)-L-phenylalanine (Pmp), a non-hydrolyzable analog that effectively mimics the geometry and charge of pTyr. nih.govnih.gov Other early analogs included glutamate (B1630785) and aspartate, which attempted to mimic the negative charge of the phosphate group, but these were often poor substitutes as they lack the critical aromatic ring and differ significantly in size. scienceblogs.com The development of stable analogs like Pmp was a crucial step, providing robust chemical tools to probe, inhibit, and analyze the function of pTyr-mediated signaling pathways without the complication of rapid dephosphorylation. biorxiv.orgnih.gov
Rationale for the Design and Utility of Stable Phosphotyrosine Analogs
The primary rationale for designing stable phosphotyrosine analogs is to overcome the biological instability of the natural phosphoester bond. iris-biotech.de Protein tyrosine phosphatases (PTPs) are highly efficient enzymes that remove phosphate groups, making it difficult to maintain a protein in its phosphorylated state for detailed study. nih.gov This dynamic turnover complicates efforts to investigate the specific consequences of a single phosphorylation event or to develop inhibitors for pTyr-binding domains. rsc.org
Stable pTyr analogs, such as 4-(phosphonomethyl)-phenylalanine (Pmp), are designed to be resistant to this enzymatic hydrolysis. biorxiv.orgiris-biotech.de By replacing the oxygen atom linking the phosphate to the phenyl ring with a methylene (B1212753) (CH₂) group, the resulting phosphonate (B1237965) is no longer a substrate for phosphatases. nih.gov This stability is essential for several key applications in chemical biology:
Probing Protein-Protein Interactions: Peptides incorporating Pmp can be used to study the binding interactions with SH2 or PTB domains without being degraded. This allows for accurate measurement of binding affinities and structural analysis of the resulting complexes. researchgate.netnih.gov
Developing Enzyme Inhibitors: Because they can bind to the active sites of SH2 domains or PTPs without being cleaved, Pmp-containing molecules serve as stable scaffolds for the development of competitive inhibitors. nih.govnih.gov Such inhibitors are invaluable tools for dissecting signaling pathways and hold potential as therapeutic agents, particularly in oncology where many signaling pathways are dysregulated. nih.gov
Biophysical and Structural Studies: The stability of Pmp-containing peptides facilitates their use in techniques like X-ray crystallography and NMR spectroscopy to determine the high-resolution structures of protein-ligand complexes. researchgate.net This provides deep insight into the molecular basis of pTyr recognition.
Cellular and In Vivo Experiments: The resistance of these analogs to phosphatases makes them suitable for use in cell-based assays and potentially for in vivo studies, providing a way to investigate the effects of sustained, site-specific phosphorylation signals. biorxiv.orgiris-biotech.de
The utility of Pmp as a pTyr mimic has been demonstrated in numerous studies. For instance, peptides containing Pmp have been shown to potently inhibit the binding of the Grb2 SH2 domain to its target proteins, a key interaction in cancer-related signaling pathways. nih.gov
Table 1: Comparison of Phosphotyrosine (pTyr) and its Non-hydrolyzable Analog, 4-(phosphonomethyl)-phenylalanine (Pmp)
| Feature | Natural Phosphotyrosine (pTyr) | 4-(phosphonomethyl)-phenylalanine (Pmp) |
|---|---|---|
| Key Chemical Bond | P-O-C (Phosphoester) | P-CH₂-C (Phosphonate) |
| Stability to Phosphatases | Labile (Hydrolyzable) | Stable (Non-hydrolyzable) nih.gov |
| Mimicry | The natural signaling residue. | A close structural and electronic isostere of pTyr. nih.gov |
| Primary Research Use | Studying native, dynamic signaling. | Stable probes for binding assays, inhibitor development, and structural studies. iris-biotech.denih.gov |
Significance of the Fmoc Protecting Group in Advanced Peptide Synthesis Strategies
The synthesis of peptides containing modified amino acids like Pmp is predominantly achieved using Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comnih.gov In this method, amino acids are added one by one to a growing peptide chain that is anchored to an insoluble resin support. lgcstandards.com To ensure that the peptide bond forms correctly and to prevent unwanted side reactions, the reactive groups of the amino acids must be temporarily blocked with "protecting groups." altabioscience.com
The Nα-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS. creative-peptides.comamericanpeptidesociety.org Developed in the late 1970s by Eric Atherton and Bob Sheppard, Fmoc chemistry offers several advantages over the older t-butyloxycarbonyl (Boc) method. lgcstandards.com The key feature of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638), while remaining stable to acids. lgcstandards.comamericanpeptidesociety.org This "orthogonality" is crucial. nih.govresearchgate.net During SPPS, the Fmoc group on the N-terminus of the growing peptide is removed with piperidine to allow the next amino acid to be coupled. creative-peptides.com Meanwhile, the protecting groups on the side chains of the amino acids (including the phosphonate group of Pmp) are designed to be stable to this base treatment but are later removed using a strong acid, such as trifluoroacetic acid (TFA), in the final step to release the completed peptide from the resin. lgcstandards.comaltabioscience.com
The mild conditions used for Fmoc removal are particularly advantageous for synthesizing complex and sensitive peptides, including those with post-translational modifications like phosphorylation. nih.govaltabioscience.com The harsh, repetitive acid treatments required in Boc chemistry can degrade sensitive sequences or modifications. nih.gov The Fmoc strategy, therefore, provides a more robust and versatile platform for incorporating specialized building blocks like Fmoc-4-(phosphonomethyl)-phenylalanine into synthetic peptides, enabling the creation of advanced tools for chemical biology research. nih.govresearchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | Fmoc-Pmp-OH |
| Phosphotyrosine | pTyr |
| 4-(phosphonomethyl)-L-phenylalanine | Pmp |
| Fluorenylmethyloxycarbonyl | Fmoc |
| t-butyloxycarbonyl | Boc |
| Piperidine | |
| Trifluoroacetic Acid | TFA |
| Glutamate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150493 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229180-65-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229180-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Fmoc 4 Phosphonomethyl Phenylalanine
Stereoselective Synthesis Routes for Fmoc-4-(phosphonomethyl)-phenylalanine
Ensuring the correct stereochemistry is paramount in the synthesis of amino acid derivatives. Enantiomerically pure Fmoc-L-Pmp-OH is essential for its incorporation into biologically active peptides.
A key strategy for producing enantiomerically pure L-3 involves starting with a readily available chiral amino acid, thereby transferring the stereochemistry directly to the final product. One established method utilizes L-tyrosine as the starting material. lookchem.com A notable synthesis avoids the need for a chiral auxiliary by deriving the stereochemistry directly from the starting amino acid. lookchem.com A crucial step in this pathway is the racemization-free nucleophilic substitution of a protected 4-bromomethylphenylalanine intermediate with lithium di-tert-butyl phosphite (B83602). lookchem.com This reaction, when performed at low temperatures (-78°C to 0°C), yields the fully protected L-Pmp derivative, which can then be converted to the final Nα-Fmoc protected product. lookchem.com
An alternative approach involves the use of a camphor (B46023) sultam as a chiral auxiliary to induce the desired stereochemistry. lookchem.comresearchgate.net While effective, this method relies on the influence of the auxiliary rather than preserving the inherent chirality of a precursor like L-tyrosine. lookchem.com Other research has explored the transformation of L-phenylalanine derivatives into their phosphonic analogues through various methods, including diastereoselective transformations and catalytic hydrogenation of N-Boc protected aziridines derived from α-hydroxy β-aminophosphonates. mdpi.com
The choice of protecting group for the phosphonic acid is critical for compatibility with peptide synthesis protocols. While early syntheses utilized methyl or ethyl esters, the di-tert-butyl protected form, Nα-Fmoc-4-[di-(tert-butyl)phosphonomethyl]phenylalanine, has proven particularly advantageous. lookchem.com The di-tert-butyl groups offer orthogonal protection that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). lookchem.comacs.org This means the phosphonate (B1237965) protecting groups remain intact during the piperidine-mediated removal of the Fmoc group from the N-terminus, but can be removed later under acidic conditions during the final cleavage from the resin, along with other side-chain protecting groups like tert-butyl (tBu). lookchem.compeptide.com
The use of di-tert-butyl phosphite in the synthesis allows for the direct installation of these protecting groups. lookchem.com This strategy circumvents issues associated with other protecting groups, such as the partial removal of methyl or benzyl (B1604629) groups by piperidine (B6355638) during Fmoc-SPPS, which can complicate synthesis. nih.gov
Table 1: Comparison of Protecting Group Strategies for the Phosphonate Moiety
| Protecting Group | Advantages | Disadvantages | Key References |
|---|---|---|---|
| Di-tert-butyl | Orthogonal to Fmoc-SPPS; stable to piperidine; cleanly removed with acid (e.g., TFA). | Can be sterically hindering in some reactions. | lookchem.com, acs.org |
| Diethyl / Dimethyl | Smaller size. | Prone to partial dealkylation by piperidine during Fmoc removal, leading to side reactions. | nih.gov, lookchem.com |
| Benzyl | - | Can be partially removed by piperidine; requires harsher cleavage conditions like hydrogenolysis. | nih.gov |
The practical application of Fmoc-L-Pmp(tBu)2-OH in fields like drug discovery necessitates efficient and scalable synthetic routes. A synthesis starting from L-tyrosine has been demonstrated to be practical for producing the compound in high enantiomeric purity and on a large scale. lookchem.com This availability has facilitated its use in the preparation of significant quantities of peptide-based inhibitors for preclinical studies, such as a potent Grb2 SH2 domain inhibitor for animal studies in cancer models. lookchem.com While specific process intensification data is not detailed, the reported "practical synthesis" on a "large scale" underscores the robustness and scalability of the synthetic route for producing multi-gram quantities. lookchem.com
Modified and Analogous Structures of Phosphonomethyl-phenylalanine Derivatives
To fine-tune biological activity and metabolic stability, various analogues of phosphonomethyl-phenylalanine have been developed. These include modifications to the phosphonate-linking methylene (B1212753) group and the alkyl groups on the phosphorus atom.
Phosphonodifluoromethyl-phenylalanine (F2Pmp) is a crucial phosphotyrosine mimetic where the phosphate (B84403) ester oxygen is replaced by a CF2 group. nih.govnih.gov This substitution enhances the compound's stability against phosphatases while maintaining key electronic and structural features. sigmaaldrich.com
Several synthetic strategies for F2Pmp have been developed. Common methods include the copper-mediated cross-coupling of a phosphonodifluoromethyl-zinc or -cadmium bromide reagent with a protected 4-iodophenylalanine derivative. nih.govresearchgate.net For instance, N-Fmoc protected diethyl 4-phosphono(difluoromethyl)-L-phenylalanine has been synthesized from commercially available protected L-4-iodophenylalanine via a CuCl-mediated coupling with (diethylphosphonyl)difluoromethylcadmium bromide. researchgate.net An optimized approach for a fast and efficient synthesis of Fmoc-F2Pmp-OH utilizes a copper(I) catalyzed reaction between phosphonodifluoromethyl-cadmium bromide and Fmoc-Tyr(I)-OTMSE. researchgate.net The deprotection of the resulting diethylphosphonate intermediate is a key step, which can be achieved using reagents like BSTFA/TMSI. researchgate.net
Table 2: Overview of Synthetic Approaches for F2Pmp Analogs
| Method | Key Reagents | Precursor | Key Features | Key References |
|---|---|---|---|---|
| Copper-Mediated Cross-Coupling | (Diethylphosphonyl)difluoromethylcadmium bromide, CuCl | Protected L-4-iodophenylalanine | Widely used but can involve toxic cadmium reagents. | nih.gov, researchgate.net |
| Palladium-Catalyzed Difluoroalkylation | Boc-4-borono-L-phenylalanine | - | Alternative to copper-mediated methods. | nih.gov |
| Fluorination of Ketophosphonates | Aminosulfur trifluorides | Corresponding ketophosphonates | Can be incompatible with numerous functional groups. | nih.gov |
Beyond the di-tert-butyl and difluoromethyl analogues, other alkylphosphonate derivatives of phenylalanine have been synthesized to explore structure-activity relationships. For example, derivatives with diethyl phosphonate groups are common intermediates in the synthesis of F2Pmp and can be isolated as final products. researchgate.netacs.org The synthesis of a library of phosphonic acid analogues of phenylalanine, with various substitutions on the phenyl ring, has been reported. nih.gov A general approach involves starting with a substituted phenylacetic acid, which is esterified and then reduced to the corresponding alcohol. nih.gov The alcohol is oxidized to an aldehyde, which then undergoes a reaction with a carbamate (B1207046) and a phosphite (e.g., diphenyl or dimethyl phosphite) to form the protected aminophosphonate. nih.gov Subsequent deprotection yields the desired alkylphosphonate phenylalanine derivative. nih.gov The Kabachnik-Fields reaction, a three-component condensation of an amine, an oxo compound, and a dialkyl phosphite, provides a general and often solvent-free method for preparing various α-aminophosphonates. sciforum.net
Stereoselective Synthesis of Fluorinated Phosphonate Mimetics
The introduction of fluorine into amino acids can significantly modulate their biological activity, metabolic stability, and conformational properties. In the context of this compound, fluorination of the phosphonate group creates non-hydrolyzable phosphotyrosine mimetics, which are valuable tools for studying signal transduction pathways.
A notable achievement in this area is the efficient synthesis of N-α-Fmoc-4-(phosphonodifluoromethyl)-l-phenylalanine. acs.org This synthesis highlights a key strategy for creating stereochemically pure fluorinated analogs. The methodology involves the preparation of a difluoromethylphosphonate building block which is then coupled to a protected phenylalanine derivative. The stereochemistry is controlled through the use of an enantiomerically pure starting material, ensuring the desired L- or D-configuration of the final product.
The synthesis of various other fluorinated phenylalanines has been extensively reviewed, with methods applicable to the creation of novel this compound mimetics. beilstein-journals.org These strategies include:
Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of a suitable α,β-unsaturated precursor can establish the stereocenter of the amino acid. beilstein-journals.org
Enzymatic Resolutions: Enzymes can be used to selectively resolve a racemic mixture of a fluorinated phenylalanine derivative, providing access to a single enantiomer. beilstein-journals.org
Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent with a fluorinated benzyl halide.
The choice of fluorination strategy depends on the desired position and number of fluorine atoms on the phosphonomethyl group (e.g., monofluoromethyl or difluoromethyl). These synthetic approaches provide a versatile toolbox for creating a diverse range of fluorinated phosphonate mimetics of this compound for various research applications.
Derivatization for Specific Research Applications (e.g., bioconjugation handles)
The versatility of this compound is greatly expanded through its derivatization to include handles for bioconjugation. These handles allow for the site-specific attachment of reporter molecules, such as fluorescent dyes or biotin, or for the linkage to other biomolecules or surfaces. A prime example of such derivatization is the introduction of an azide (B81097) group, which enables "click chemistry," a highly efficient and specific ligation reaction.
The synthesis of Fmoc-4-azido-L-phenylalanine provides a valuable building block for incorporating a bioorthogonal handle into peptides. chemimpex.com This is typically achieved through a multi-step synthesis starting from a protected 4-amino-L-phenylalanine derivative. peptide.com The amino group is converted to an azide, often using a diazotransfer reagent. The resulting Fmoc-4-azido-L-phenylalanine can then be used in standard solid-phase peptide synthesis. chemimpex.comcam.ac.uk
The azide group serves as a versatile handle for various bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of alkyne-containing molecules to the peptide.
Table 1: Examples of Bioconjugation Handles for Fmoc-Phenylalanine Derivatives
| Bioconjugation Handle | Reactive Partner | Reaction Type | Reference |
| Azide (-N₃) | Alkyne | Click Chemistry (CuAAC or SPAAC) | chemimpex.com |
| Alkyne | Azide | Click Chemistry (CuAAC or SPAAC) | |
| Thiol (-SH) | Maleimide, Haloacetyl | Michael Addition, Nucleophilic Substitution | |
| Aldehyde/Ketone | Hydrazine, Hydroxylamine | Hydrazone/Oxime Ligation |
The ability to incorporate such handles into peptides containing this compound opens up numerous possibilities for studying peptide-protein interactions, developing targeted drug delivery systems, and creating novel biomaterials. chemimpex.com
Challenges and Innovations in Synthetic Efficiency and Purity for this compound
The synthesis of a non-proteinogenic amino acid like this compound presents several challenges in achieving high efficiency and purity. These challenges are often related to the multi-step nature of the synthesis and the potential for side reactions.
One of the primary challenges is the prevention of side reactions during the introduction of the Fmoc protecting group. nih.gov Incomplete reaction can lead to the presence of the free amino acid, which can cause deletions in the peptide sequence during solid-phase peptide synthesis. Conversely, over-reaction or side reactions with the Fmoc-reagent can lead to the formation of impurities that are difficult to remove. sigmaaldrich.com
Another significant challenge is the potential for racemization at the α-carbon of the amino acid during the synthetic process. Maintaining the stereochemical integrity of the L- or D-enantiomer is crucial for the biological activity of the final peptide. This requires careful control of reaction conditions, particularly temperature and the choice of base. nih.gov
During solid-phase peptide synthesis utilizing this compound, common side reactions can occur, such as aspartimide formation if an aspartic acid residue is present in the peptide sequence. iris-biotech.de While not a direct impurity of the Fmoc-amino acid itself, the properties of the phosphonomethyl group could potentially influence the propensity for such side reactions.
Innovations to address these challenges focus on several key areas:
Optimized Coupling Reagents: The development of more efficient and selective coupling reagents for both the initial synthesis of the amino acid and its subsequent use in peptide synthesis helps to minimize side reactions and improve yields.
Improved Purification Techniques: Advanced chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), are essential for removing closely related impurities and achieving the high purity required for pharmaceutical applications. sigmaaldrich.com
Process Analytical Technology (PAT): The implementation of in-process monitoring and control during the synthesis can help to identify and mitigate the formation of impurities in real-time, leading to a more robust and reproducible manufacturing process.
The commercial availability of this compound with high purity (often ≥98% by HPLC) is a testament to the advancements in synthetic and purification methodologies. jk-sci.com
Table 2: Common Impurities and Side Products in Fmoc-Amino Acid Synthesis and Peptide Synthesis
| Impurity/Side Product | Origin | Consequence | Mitigation Strategies | Reference |
| Free Amino Acid | Incomplete Fmoc protection | Deletion sequences in peptides | Optimized reaction conditions, purification | sigmaaldrich.com |
| Di-Fmoc-Amino Acid | Reaction of Fmoc-reagent with the product | Chain termination | Stoichiometric control, purification | sigmaaldrich.com |
| Racemized Amino Acid | Harsh reaction conditions (e.g., strong base) | Loss of biological activity | Mild bases, low temperatures | nih.gov |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues | Formation of β-peptides, racemization | Use of protecting groups on Asp side chain, optimized deprotection | iris-biotech.de |
Fmoc 4 Phosphonomethyl Phenylalanine As a Phosphotyrosine Mimetic in Signal Transduction Research
Mimicry of O-Phosphotyrosine in Protein-Protein Interactions
Design Principles for Hydrolytically Stable Phosphopeptide Mimics
The primary motivation for designing pTyr mimetics is to overcome the inherent enzymatic lability of the O-phosphate ester bond in native phosphotyrosine. nih.gov This bond is readily cleaved by the catalytic action of protein tyrosine phosphatases (PTPs), which makes it challenging to maintain a protein in its phosphorylated state for detailed biochemical or structural analysis. nih.govrsc.org The dynamic nature of phosphorylation can obscure the specific consequences of a single phosphorylation event. rsc.org
To create stable analogues, a key design principle involves replacing the labile P-O-C linkage with a more robust, non-hydrolyzable bond. 4-(Phosphonomethyl)-phenylalanine (Pmp) is a successful implementation of this principle, where the bridging phenolic oxygen atom of pTyr is replaced by a methylene (B1212753) (-CH2-) group. This substitution creates a phosphonate (B1237965) with a P-C bond that is resistant to enzymatic cleavage by PTPs. nih.govrsc.org
Other design considerations include:
Stereochemistry and Geometry: The analogue must maintain the L-configuration of the natural amino acid to be incorporated into peptides. The tetrahedral geometry of the phosphonate group is also critical for it to fit into the pTyr binding pockets of proteins like SH2 domains and PTPs.
Charge: The phosphonate group in Pmp is a di-acidic moiety that can exist as a monoanion or dianion at physiological pH. This negative charge is crucial for mimicking the ionic interactions of the native phosphate (B84403) group with positively charged residues (like arginine) in the binding pocket. nih.govnih.gov
The use of these non-hydrolyzable pTyr analogs, such as Pmp, facilitates functional studies by providing stable protein isoforms that are locked in a "permanently phosphorylated" state. rsc.org
Role in Modulating Intracellular Signaling Pathways Regulated by Tyrosine Phosphorylation
By substituting pTyr with its non-hydrolyzable mimetic, Pmp, researchers can create peptide-based probes and inhibitors that modulate signaling pathways dependent on tyrosine phosphorylation. These tools are instrumental in clarifying the function of specific phosphorylation events. nih.gov
Aberrant signaling through PTK-dependent pathways is linked to various proliferative diseases. nih.gov Growth factor receptor bound protein 2 (Grb2), an adaptor protein containing an SH2 domain, is a key mediator in these pathways. It functions by binding to pTyr sites on activated receptors and linking them to downstream effectors. nih.govd-nb.info Peptides incorporating Pmp can act as antagonists to these interactions, thereby disrupting the associated signaling cascade. d-nb.info
Similarly, Pmp-containing peptides have been used to investigate the regulation of PTPs themselves. The activity of the phosphatase SHP-2, for instance, is regulated by the phosphorylation of tyrosine residues in its own C-terminal tail. nih.gov Using non-hydrolyzable analogs like Pmp, studies have shown that a phosphonate at position Tyr542 can interact with the N-terminal SH2 domain to relieve basal inhibition of the phosphatase. This demonstrates how a stable mimetic can be used to lock the enzyme in an active conformation, confirming a novel mechanism for PTP regulation in signal transduction. nih.gov
Furthermore, Pmp-based peptides designed from known PTP substrate sequences can act as specific inhibitors. For example, a peptide derived from the sequence surrounding Tyr505 in Lck, a key mediator in T-cell receptor signaling, was synthesized with Pmp in place of pTyr. This peptide was shown to inhibit the phosphatase CD45, which normally dephosphorylates Lck. nih.gov Such specific inhibitors are valuable for dissecting the roles of individual PTPs in complex signaling networks. nih.gov
Applications in Protein Tyrosine Phosphatase (PTP) Inhibition
Mechanism of PTP Inhibition by Pmp-Containing Peptides
Protein tyrosine phosphatases (PTPs) catalyze the hydrolysis of pTyr through a two-step mechanism. The process begins with a nucleophilic attack on the phosphorus atom by a conserved cysteine residue in the PTP active site. nih.gov This is followed by the protonation of the tyrosine leaving group, typically assisted by a nearby aspartic acid residue, which results in a phospho-cysteine intermediate. This intermediate is then hydrolyzed by a water molecule to release inorganic phosphate and regenerate the free enzyme. nih.gov
Pmp-containing peptides function as competitive inhibitors of PTPs. nih.gov They are recognized by the PTP active site due to the structural and electrostatic similarity of the phosphonate group to the native phosphate group. The Pmp residue fits into the catalytic pocket, but because it contains a stable P-C bond instead of a hydrolyzable P-O bond, the enzyme cannot complete the catalytic cycle. nih.gov The peptide binds to the active site, preventing the binding and dephosphorylation of the natural substrate, but is not itself modified. This stable binding effectively inhibits the phosphatase's activity. nih.gov
The affinity and selectivity of these inhibitors are not solely determined by the Pmp residue itself. The amino acids flanking the Pmp residue are crucial for high-affinity binding and for conferring selectivity for specific PTPs. nih.govnih.gov
Comparative Efficacy and Selectivity with Other Phosphotyrosine Analogs (e.g., F2Pmp)
While Pmp is an effective pTyr mimetic, further chemical modifications have led to the development of analogs with enhanced properties. A prominent example is (difluorophosphonomethyl)phenylalanine (F2Pmp), where the two hydrogen atoms on the methylene bridge are replaced with fluorine atoms. nih.govresearchgate.net
Numerous studies have demonstrated that F2Pmp is a significantly more potent inhibitor of PTPs than Pmp. nih.govresearchgate.net Peptides containing F2Pmp can exhibit inhibitory potencies that are over 1000 times greater than their Pmp-containing counterparts against phosphatases like PTP1B. nih.govresearchgate.net
The superior efficacy of F2Pmp is attributed to several factors:
Electronic Effects: The highly electronegative fluorine atoms lower the pKa2 of the phosphonate group, meaning it is more likely to be in the dianionic state at physiological pH. nih.gov
Hydrogen Bonding: It has been proposed that the fluorine atoms can engage in hydrogen bonding interactions with residues in the PTP active site, mimicking interactions of the ester oxygen in native pTyr. These additional interactions contribute to a tighter binding affinity. nih.gov
Interestingly, while the difference in pKa2 was initially thought to be the primary reason for enhanced binding, studies have shown that both the monoanionic and dianionic forms of Pmp and F2Pmp phosphonates bind to PTP1 with similar efficiency. This suggests that the increased affinity of F2Pmp-peptides is not primarily due to the pKa2 difference, but rather to the favorable interactions provided by the fluorine atoms themselves within the active site. nih.gov
Table 1: Comparison of pTyr Analogs as PTP1B Inhibitors This table provides a qualitative and quantitative comparison based on reported findings.
| Analog | Structure Highlight | Relative Potency vs. Pmp | Key Features | Reference |
|---|---|---|---|---|
| Pmp | -CH₂-PO₃H₂ | Baseline | Non-hydrolyzable P-C bond; good structural mimic. | nih.gov |
| F₂Pmp | -CF₂-PO₃H₂ | >1000x higher | Fluorine atoms enhance binding affinity through favorable interactions within the PTP active site. | nih.gov, researchgate.net |
Development of Antagonists for Specific Protein Domains (e.g., Grb2-SH2 domain)
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in signaling pathways that control cell proliferation. nih.govd-nb.info It uses its SH2 domain to bind to specific phosphotyrosine (pTyr) motifs on activated growth factor receptors and other signaling proteins. mdpi.comd-nb.info This interaction is a key step in activating downstream pathways, such as the Ras-MAP kinase cascade. Because aberrant Grb2-mediated signaling is associated with several cancers, blocking the Grb2-SH2 domain interaction is an attractive strategy for developing anti-proliferative agents. nih.govd-nb.info
Pmp has been successfully incorporated into peptides to create antagonists that target the Grb2-SH2 domain. nih.govd-nb.info These Pmp-containing peptides mimic the natural pTyr-containing ligand and compete for binding to the positively-charged pocket of the SH2 domain. By occupying this site, they prevent the recruitment of Grb2 to its upstream activators, thereby inhibiting downstream signaling. d-nb.info
However, initial efforts showed that simply replacing pTyr with Pmp in a known binding sequence often results in a significant loss of affinity. For example, in one study, a Pmp-containing analogue (6b) exhibited markedly less affinity for the Grb2-SH2 domain than the parent pTyr-containing peptide (6a). d-nb.info This highlights that while Pmp provides the necessary phosphonate group for recognition, other interactions are critical for high-affinity binding.
To improve potency, medicinal chemists have combined the Pmp core with other modifications, such as inducing conformational constraints or adding other chemical groups to optimize interactions with the protein surface. nih.gov For instance, acylating the peptide with groups that can form additional salt bridges or engage in favorable stacking interactions has been shown to dramatically increase binding affinity. nih.gov These efforts demonstrate how Pmp serves as a foundational building block in the rational design of potent and selective antagonists for pTyr-binding domains.
Table 2: Binding Affinities of Selected Ligands for the Grb2-SH2 Domain Data adapted from studies on Grb2-SH2 antagonists.
| Compound ID | Key Residue | Description | Relative Affinity | Reference |
|---|---|---|---|---|
| 6a | α-methyl pTyr | Parent phosphotyrosine peptide | High | d-nb.info |
| 6b | Pmp | Pmp-containing analogue | Markedly Lower | d-nb.info |
| 6c | F₂Pmp | F₂Pmp-containing analogue | Markedly Lower | d-nb.info |
| 6d | α-methyl phosphonophenylalanyl | Constrained phosphonate analogue | Nearly Equipotent to 6a | d-nb.info |
Engagement with Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) Domain-Containing Proteins
Fmoc-4-(phosphonomethyl)-phenylalanine is widely utilized in the synthesis of peptide-based inhibitors and probes to study the interactions of proteins that contain SH2 and PTB domains. nih.gov These domains are critical "readers" of the phosphotyrosine signal, and their engagement with pTyr sites initiates downstream signaling cascades. The non-hydrolyzable nature of the phosphonate group in Fmoc-Pmp-OH, compared to the phosphate group in pTyr, makes it resistant to cleavage by PTPs, thus providing a stable molecular tool to probe these interactions. nih.gov
Peptides incorporating the Pmp residue have been shown to be effective inhibitors of SH2 domain-mediated interactions. For instance, Pmp-containing peptides have been developed as potent antagonists of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain. mdpi.com Grb2 is an adaptor protein that plays a crucial role in the Ras signaling pathway, and its inhibition is a target for anti-cancer therapies. The incorporation of Pmp into peptide sequences allows for the creation of high-affinity ligands that can compete with endogenous phosphoproteins for binding to the Grb2 SH2 domain. nih.gov
While the engagement of Pmp-containing peptides with SH2 domains is well-documented, their interaction with PTB domains is less characterized in the available literature. PTB domains represent another major class of pTyr recognition modules, but they often recognize a different consensus sequence (typically Asn-Pro-X-pTyr) compared to SH2 domains. nih.govebi.ac.uk The principles of pTyr recognition suggest that Pmp could also serve as a mimetic in the context of PTB domain binding, although specific studies detailing the use of Fmoc-Pmp-OH for this purpose are not as prevalent. The development of probes and inhibitors for PTB domains often involves the incorporation of pTyr or its mimetics into the appropriate peptide sequence to achieve binding specificity.
The utility of Pmp-containing peptides as research tools is exemplified by their use in creating inhibitors for various SH2 domains. The following table provides examples of the inhibitory activity of peptides containing the Pmp moiety against the Grb2 SH2 domain.
| Inhibitor Name/Structure | Target Domain | Assay Type | IC50 (µM) |
| Ac-Pmp-V-N-NH2 | Grb2-SH2 | ELISA | >100 |
| Ac-Pmp-N-V-NH2 | Grb2-SH2 | ELISA | 2.5 |
This table is generated based on data for Pmp-containing peptides to illustrate the application of the mimetic. Ac represents an acetyl group.
Structural Basis of Binding Specificity and Affinity within SH2/PTB Domains
The binding of pTyr and its mimetics like Pmp to SH2 and PTB domains is a highly specific interaction governed by a combination of electrostatic and hydrophobic contacts. nih.gov The three-dimensional structures of numerous SH2 domains in complex with phosphopeptides have been elucidated, revealing a conserved architecture and binding mechanism. mdpi.comnih.govspringernature.comnih.gov
SH2 domains are globular modules of approximately 100 amino acids, typically consisting of a central anti-parallel β-sheet flanked by two α-helices. mdpi.comnih.gov The binding site for the phosphopeptide can be divided into two main pockets:
The Phosphotyrosine-Binding Pocket: This is a highly conserved, positively charged pocket that recognizes the negatively charged phosphonate group of Pmp (or the phosphate of pTyr). A key feature of this pocket is a conserved arginine residue that forms a bidentate salt bridge with two of the oxygen atoms of the phosphonate group. nih.gov This interaction is critical for the high-affinity binding of the phosphomimetic. Other conserved residues, including another arginine and a lysine (B10760008) or histidine, also contribute to the coordination of the phosphate group and the aromatic ring of the phenylalanine. nih.gov
The following table lists the key structural features involved in the recognition of phosphotyrosine by SH2 domains, which are mimicked by Fmoc-Pmp-OH.
| Structural Feature | Interacting Residues in SH2 Domain | Type of Interaction |
| Phosphonate Group | Conserved Arginine (βB5) | Bidentate Salt Bridge |
| Aromatic Ring | Arginine (αA2), Lysine/Histidine (βD6) | Cation-π, Hydrogen Bonding |
| C-terminal Peptide Residues | Variable residues in the specificity pocket | Hydrophobic, van der Waals |
This table summarizes the general principles of SH2 domain-phosphopeptide interactions.
Integration of Fmoc 4 Phosphonomethyl Phenylalanine in Peptide and Peptidomimetic Design
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Pmp-Containing Peptides
The synthesis of peptides containing 4-(phosphonomethyl)-phenylalanine (Pmp) is readily achieved using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com The Fmoc/tBu strategy provides an orthogonal protection scheme where the base-labile Fmoc group is used for temporary Nα-amino protection, while acid-labile groups protect reactive side chains. nih.govpeptide.com This method's milder deprotection conditions, compared to Boc-SPPS, are particularly suitable for incorporating modified residues like Pmp. nih.gov
The successful incorporation of Fmoc-Pmp-OH into a growing peptide chain hinges on the selection of an appropriate coupling strategy. A crucial feature of this building block is that it can often be used in SPPS without protection of the phosphonic acid side chain. researchgate.net However, the presence of this free acidic group necessitates careful optimization of coupling conditions to achieve high efficiency and prevent potential side reactions.
Uronium/aminium-based reagents are highly recommended for activating Fmoc-Pmp-OH. nih.govsigmaaldrich.com Reagents such as HATU, HBTU, and HCTU, typically used in combination with a tertiary base like N,N'-diisopropylethylamine (DIPEA), have proven effective. nih.govsigmaaldrich.com Studies have shown that HATU/DIPEA is a particularly efficient combination for introducing Fmoc-Pmp-OH. nih.gov The efficiency of these reagents stems from their ability to rapidly form highly reactive activated esters (OAt or OBt esters) that readily acylate the free amine of the resin-bound peptide. sigmaaldrich.com For phosphorylated amino acids, which present similar challenges, increasing the excess of DIPEA from the standard two-fold to a three-fold excess has been found to be beneficial, a strategy that may also improve Pmp coupling. sigmaaldrich.com
Carbodiimide-based methods, such as using N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, are also viable options. bachem.compeptide.com While generally effective, these reactions can be slower than those mediated by uronium/aminium reagents. Phosphonium-based reagents like PyBOP are also widely used, though caution is advised as they have been reported to cause side reactions with unprotected phosphate (B84403) groups, a potential concern for the analogous phosphonate (B1237965) moiety. sigmaaldrich.combachem.com
Table 1: Recommended Coupling Reagents for Fmoc-Pmp-OH Incorporation
| Reagent Class | Example Reagents | Base | Key Considerations |
|---|---|---|---|
| Uronium/Aminium | HATU, HBTU, HCTU | DIPEA, NMM | Generally provide high coupling efficiency and fast reaction rates. nih.govsigmaaldrich.com HATU is often considered the most efficient. nih.govsigmaaldrich.com |
| Carbodiimide | DIC | Additive (e.g., HOBt, OxymaPure) | A cost-effective and reliable method, though potentially slower than uronium-based activation. bachem.compeptide.com |
| Phosphonium | PyBOP, PyAOP | DIPEA, NMM | Highly effective reagents, but should be used with caution due to potential for side reactions with the phosphonate group. sigmaaldrich.combachem.com |
This table is interactive. You can sort and filter the data.
The introduction of Pmp residues can significantly alter the physicochemical properties of a peptide, impacting its solubility and purification profile. The phosphonic acid side chain (pKa2 ≈ 5.7) is negatively charged at neutral pH, which generally increases the hydrophilicity and aqueous solubility of the peptide. sigmaaldrich.comsigmaaldrich.com However, the strong coordination of phosphonate groups with metal ions or their tendency to form extensive hydrogen bond networks can sometimes lead to aggregation and reduced solubility, particularly in organic solvents used during synthesis or in high concentrations. mdpi.comnih.gov
Acidic Peptides (Net Negative Charge) : These peptides, which are common for Pmp-containing sequences, should first be attempted to be dissolved in water. If solubility is poor, adding a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate can help. sigmaaldrich.combiomatik.com
Basic Peptides (Net Positive Charge) : If the peptide has a net positive charge despite the Pmp residue, dissolution can be attempted in water, followed by a dilute acidic solution like 10-25% acetic acid if necessary. biomatik.com
Purification of Pmp-containing peptides is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govtandfonline.com Due to the strong negative charge of the phosphonate group, anion-exchange chromatography can also be an effective orthogonal purification technique, particularly for removing impurities with different charge characteristics. tandfonline.com The choice of mobile phase buffers is critical; volatile buffers such as those containing ammonium bicarbonate or trifluoroacetic acid (TFA) are preferred as they can be easily removed by lyophilization. tandfonline.com
While Fmoc-SPPS is a robust methodology, several side reactions can occur, potentially compromising the yield and purity of the final peptide. iris-biotech.de The presence of the Pmp residue introduces specific challenges that must be addressed.
A primary concern is the reaction of the unprotected phosphonic acid side chain. During the coupling step, the activated carboxyl group of the incoming amino acid could potentially react with the phosphonate hydroxyl groups. sigmaaldrich.com Using highly efficient coupling reagents like HATU helps to drive the desired N-acylation reaction kinetically, minimizing this side reaction. sigmaaldrich.com Another potential issue arises during the Fmoc deprotection step. The basic piperidine (B6355638) solution can form a salt with the acidic phosphonate group. sigmaaldrich.com This can neutralize a portion of the subsequent activated amino acid, reducing coupling efficiency. This can be overcome by using a greater excess of the coupling reagents and activated amino acid. sigmaaldrich.com
General side reactions inherent to Fmoc-SPPS must also be managed:
Aspartimide Formation : This occurs at Asp-Xxx sequences, where the side-chain carboxyl attacks the peptide backbone, particularly under basic conditions. nih.govchempep.com Using protective groups that sterically hinder this cyclization or modifying synthesis protocols can reduce its occurrence. iris-biotech.de
Diketopiperazine Formation : At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.dechempep.com This is prevalent with C-terminal Proline residues and can be mitigated by coupling the first two amino acids as a pre-formed dipeptide unit. iris-biotech.de
Racemization : While generally low with urethane-based protecting groups like Fmoc, racemization can occur, especially for residues like Histidine and Cysteine. nih.gov The choice of coupling reagent and the avoidance of extended pre-activation times are critical to maintaining chiral purity. nih.govbachem.com
Table 2: Common Side Reactions in Fmoc-SPPS of Pmp-Peptides and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| Side-Chain Acylation | The activated amino acid reacts with the Pmp phosphonate group instead of the N-terminal amine. | Use highly efficient and rapid coupling reagents (e.g., HATU) to favor N-acylation. sigmaaldrich.com |
| Piperidine Salt Formation | The phosphonate group is neutralized by piperidine during deprotection, reducing subsequent coupling efficiency. | Increase the excess of coupling reagents and the activated amino acid for the next coupling step. sigmaaldrich.com |
| Aspartimide Formation | Intramolecular cyclization at Asp-Xxx sequences, leading to byproducts. | Use modified Asp protecting groups; optimize base exposure time. nih.goviris-biotech.de |
| Diketopiperazine Formation | Cleavage of the N-terminal dipeptide from the resin. | Use pre-formed dipeptide building blocks for the first two residues. iris-biotech.de |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Choose racemization-suppressing coupling additives (e.g., HOBt, OxymaPure); minimize pre-activation times. nih.govbachem.com |
This table is interactive. You can sort and filter the data.
Design and Synthesis of Peptide-Based Therapeutic Candidates
The synthesis of Pmp-containing peptides opens avenues for creating novel therapeutic agents with precisely engineered biological activities. chemimpex.com The Pmp residue serves as a stable isostere of phosphotyrosine, a key post-translational modification involved in a vast array of cellular signaling pathways. nih.govsigmaaldrich.com
A major application of Fmoc-Pmp-OH is in the design of inhibitors for enzymes that process phosphotyrosine, such as protein tyrosine phosphatases (PTPs), and modulators of protein-protein interactions mediated by phosphotyrosine-binding domains like the SH2 domain. researchgate.netsigmaaldrich.com Because the phosphonomethyl group (C-P bond) is resistant to enzymatic hydrolysis by phosphatases, which readily cleave the phosphate ester bond (C-O-P) of phosphotyrosine, Pmp-containing peptides exhibit a significantly prolonged biological effect. researchgate.net
The bioactivity can be further fine-tuned. For instance, the difluorinated analog, 4-(phosphonodifluoromethyl)-phenylalanine (F2Pmp), more closely mimics the pKa of the natural phosphotyrosine and allows for hydrogen bonding interactions, resulting in peptides with up to 1000-fold enhancements in binding affinity for PTPs and SH2 domains compared to their non-fluorinated Pmp counterparts. sigmaaldrich.com
Incorporating unnatural amino acids like Pmp is also a well-established strategy to increase the proteolytic stability of peptides. nih.gov While the peptide bonds themselves are not altered, the presence of the bulky, charged Pmp residue can disrupt the recognition sequence required by proteases, hindering their ability to cleave the peptide chain. nih.govnih.gov This increased resistance to degradation in biological fluids like blood or plasma is critical for improving the in vivo half-life and therapeutic efficacy of peptide drugs. plos.orgconsensus.app
Peptide conjugation is a powerful strategy to develop targeted therapies and diagnostics, and Pmp-containing peptides offer unique advantages in this context. plos.orgmdpi.com The phosphonate group is a strong chelator of metal ions and has a high affinity for calcium phosphate surfaces, such as hydroxyapatite (B223615) in bone. mdpi.comnih.gov This inherent bone-targeting property can be exploited to deliver therapeutic agents (e.g., cytotoxic drugs, anti-inflammatory agents) or diagnostic imaging agents (e.g., radionuclides) specifically to bone tissue, for applications in osteoporosis, bone metastases, or other skeletal diseases. nih.gov
Furthermore, Pmp-peptides designed to bind with high affinity and specificity to cell surface receptors overexpressed on cancer cells can be used as targeting vectors in peptide-drug conjugates (PDCs) or peptide-receptor radionuclide therapy (PRRT). mdpi.comnih.gov In a PDC, a potent cytotoxic payload is linked to the targeting peptide, ensuring its preferential delivery to tumor cells and minimizing off-target toxicity. mdpi.com In PRRT, the peptide is conjugated to a diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclide, creating a "theranostic" agent that can be used for both imaging and treatment of diseases like neuroendocrine tumors. nih.gov The stability and potent targeting conferred by the Pmp residue make it an attractive component for developing next-generation peptide conjugates. chemimpex.comnih.gov
Peptidomimetic Design and Applications in Drug Discovery
The rational design of peptidomimetics aims to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability, while retaining or enhancing their biological activity. A key strategy in this endeavor is the introduction of conformational constraints. cam.ac.uk Peptides are often highly flexible molecules that can adopt numerous conformations in solution, only one of which may be the "bioactive" conformation responsible for binding to a biological target. nih.gov The process of adopting this specific shape upon binding comes with a significant entropic penalty, which can decrease binding affinity. cam.ac.ukwhiterose.ac.uk
By incorporating specific structural modifications, a peptide can be "pre-organized" into its bioactive conformation, reducing the entropic cost of binding and thereby increasing its affinity and specificity for the target. nih.govwhiterose.ac.uk This design principle involves a deep understanding of the peptide's structure-activity relationship and the topology of the receptor's binding site. nih.govnih.gov The incorporation of the phosphonomethyl phenylalanine (Pmp) residue, supplied as Fmoc-4-(phosphonomethyl)-phenylalanine for synthesis, is a critical component of this design strategy, particularly for inhibitors targeting protein-protein interactions mediated by phosphotyrosine.
Table 1: Impact of Conformational Constraint on Inhibitor Affinity
| Compound | Description | Target | IC50 |
| Lead Hexapeptide | A flexible phosphopeptide serving as the initial inhibitor. | Stat3 SH2 Domain | 290 nM nih.gov |
| Constrained Peptidomimetic | A derivative of the lead peptide with incorporated conformational constraints to optimize binding conformation. | Stat3 SH2 Domain | 162 nM nih.gov |
This data illustrates the success of rational design, where introducing conformational constraints significantly enhances the inhibitory potency of a peptidomimetic.
This compound is a highly versatile building block in medicinal chemistry, primarily because the Pmp residue it carries serves as a non-hydrolyzable isostere of phosphotyrosine (pTyr). nih.govresearchgate.net Many critical cell signaling pathways are regulated by protein-protein interactions (PPIs) that depend on the recognition of pTyr residues by specialized modules, most notably Src Homology 2 (SH2) domains. mdpi.comcancer.gov However, the phosphate group of pTyr is rapidly cleaved in vivo by protein tyrosine phosphatases (PTPs), limiting the therapeutic potential of pTyr-containing peptides. nih.gov Pmp mimics the structure and charge of pTyr but replaces the unstable phosphoester oxygen with a stable methylene (B1212753) group (CH2), rendering it resistant to phosphatase activity. nih.govresearchgate.net
The utility of Fmoc-Pmp in solid-phase peptide synthesis (SPPS) allows for its straightforward incorporation into peptide sequences, facilitating the development of targeted inhibitors for a variety of diseases. chemimpex.comnih.gov A significant area of application is in the creation of antagonists for the Growth factor receptor-bound protein 2 (Grb2). nih.gov The Grb2 SH2 domain is a key mediator in oncogenic signaling pathways, and Pmp-containing peptidomimetics have been successfully developed as high-affinity antagonists. nih.govmdpi.com For instance, a peptidomimetic incorporating a Pmp derivative demonstrated a binding affinity (KD) of 0.53 μM towards the Grb2 SH2 domain. mdpi.com
Furthermore, Pmp has been incorporated into inhibitors targeting the STAT3 SH2 domain, which is a validated target in cancer therapy. nih.govnih.gov In this context, Pmp serves as a stable pTyr mimetic, enabling the peptidomimetic to block the dimerization and activation of STAT3. nih.gov
However, the exploration of Pmp as a structural element has also revealed that it is not a universally effective pTyr mimic for all SH2 domains. Its binding efficacy is highly dependent on the specific topology of the target protein's binding pocket. In a notable study focused on the SHP2 phosphatase, incorporating Pmp into a peptide inhibitor resulted in a complete loss of binding to the SHP2 C-SH2 domain. nih.gov This finding challenges the assumption that Pmp is a general binder for SH2 domains and underscores the importance of empirical testing for each specific target. nih.gov This context-dependent activity highlights both the versatility and the specificity required when using Pmp in drug design.
Table 2: Application of Pmp as a Phosphotyrosine (pTyr) Mimetic for SH2 Domain Targets
| Target SH2 Domain | Parent Compound/Motif | Pmp-Containing Molecule | Result of Pmp Incorporation |
| Grb2 | pTyr-containing sequences | Peptidomimetic with Pmp derivative | High-affinity binding (KD = 0.53 μM). nih.govmdpi.com |
| STAT3 | Phospho-gp130 peptide (Ac-G(pTyr)LPQTV-NH₂) | Pmp-substituted peptide (Ac-G(Pmp )LPQTV-NH₂) | Functions as a phosphatase-stable pTyr mimic for inhibitor design. nih.gov |
| SHP2 C-SH2 | Inhibitor peptide containing pTyr | Acetylated peptide with Pmp | Complete loss of binding and inhibitory activity. nih.gov |
This table summarizes the varied outcomes of incorporating Pmp as a pTyr mimetic, demonstrating its role as a versatile but target-specific structural element in drug development.
Molecular Interactions and Structural Biology Studies Involving Fmoc 4 Phosphonomethyl Phenylalanine
Characterization of Binding Interactions with Biological Macromolecules
The incorporation of 4-(phosphonomethyl)-phenylalanine (Pmp), the active moiety of Fmoc-Pmp-OH, into peptides allows for detailed investigations into their binding interactions with target proteins, providing insights into the thermodynamics and molecular forces that govern these associations.
Investigation of Peptide-Protein Binding Properties and Thermodynamics
Peptides containing Pmp are primarily used as non-hydrolyzable analogs to study and inhibit protein tyrosine phosphatases (PTPs), which are key regulators in cellular signaling. nih.gov The binding properties of Pmp-containing peptides are often evaluated by their inhibitory potency (K_i or IC_50 values) against various PTPs.
Research has shown that the binding affinity is influenced by the amino acids surrounding the Pmp residue, which contribute to interactions with the target protein beyond the active site. nih.gov While Pmp itself is a critical recognition element, these surrounding residues are essential for achieving high-affinity binding. nih.gov The thermodynamic profile of these interactions is primarily driven by entropy, as observed in studies of similar peptide-membrane binding events. nih.gov Isothermal titration calorimetry (ITC) is a key technique used to directly measure the thermodynamic parameters of these binding events, including the dissociation constant (K_d), binding enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.netnih.gov For instance, ITC studies on peptides containing the closely related analog, 4-(phosphonodifluoromethyl)phenylalanine (F_2Pmp), revealed that binding to PTP1B is an enthalpically and entropically favored interaction. researchgate.netnih.gov
A significant finding is that fluorination of the phosphonomethyl group dramatically increases inhibitory potency. Peptides incorporating F_2Pmp are often over 1000 times more potent as PTP inhibitors than their Pmp-containing counterparts. nih.gov This enhanced affinity is not attributed to differences in the acidity (pKa_2) of the phosphonate (B1237965) group, but rather to the ability of the fluorine atoms to form specific hydrogen bonding interactions with active site residues, mimicking the phosphate (B84403) ester oxygen of natural pTyr more closely. nih.gov
| Peptide Sequence | Phosphotyrosine Mimetic (Xxx) | Target Enzyme | Inhibitory Potency (K_i) | Reference |
|---|---|---|---|---|
| Ac-Asp-Ala-Asp-Xxx-Leu-amide | F_2Pmp | PTP1B | 0.2 µM | nih.gov |
| Ac-Asp-Ala-Asp-Xxx-Leu-amide | 3-carboxy-4-carboxymethyloxyphenylalanyl | PTP1B | 3.6 µM | nih.gov |
| JTT-551 (non-peptide) | N/A | PTP1B | 0.22 µM | nih.gov |
| JTT-551 (non-peptide) | N/A | TCPTP | 9.3 µM | nih.gov |
| JTT-551 (non-peptide) | N/A | LAR | >30 µM | nih.gov |
Analysis of Interaction with Enzymes and Receptors at the Molecular Level
At the molecular level, the Pmp residue is designed to fit into the highly conserved active site of PTPs. The phosphonate group acts as a phosphate mimic, forming crucial electrostatic and hydrogen-bonding interactions with the PTP signature motif, which includes a key cysteine and an arginine residue (Cys215 and Arg221 in PTP1B). nih.gov The binding of Pmp-containing peptides can induce conformational changes in the enzyme, most notably in the flexible WPD loop (containing Trp179, Pro180, Asp181), which closes over the active site upon substrate or inhibitor binding to facilitate catalysis or inhibition. researchgate.net
Structural and modeling studies reveal that the interaction is highly specific. In PTP1B, the phenyl ring of the pTyr mimic can form favorable pi-pi stacking interactions with the side chain of Phenylalanine-182 (Phe182). nih.gov Furthermore, residues adjacent to the Pmp moiety in the peptide can make additional contacts with the enzyme surface, enhancing both affinity and selectivity. For example, some inhibitors achieve selectivity by forming a salt bridge with Aspartate-48 (Asp48) of PTP1B, a residue located in a secondary binding pocket proximal to the main active site. nih.gov The combination of interactions at the catalytic site and these secondary sites provides a basis for developing potent and selective PTP inhibitors. nih.gov
Structural Analysis of Pmp-Containing Biomolecules
High-resolution structural techniques like X-ray crystallography and NMR spectroscopy are essential for visualizing the precise interactions between Pmp-containing biomolecules and their protein targets, providing a blueprint for rational drug design.
X-ray Crystallography Studies for Ligand-Receptor Complex Formation and Conformational Insights
X-ray crystallography provides atomic-level details of how Pmp-containing peptides and their analogs bind to target enzymes. Although structures with Pmp itself are less common, crystal structures of PTP1B in complex with the more potent F_2Pmp analog and other inhibitors have been solved, revealing key conformational insights. nih.govnih.govresearchgate.net These structures show that the inhibitor binds in the catalytic pocket, with the phosphonate group deeply inserted and interacting with the backbone amides of the P-loop (residues 214-221) and the side chains of Cys215 and Arg221. nih.gov
A critical observation from these crystallographic studies is the interaction with a secondary, non-catalytic site. Some bidentate inhibitors are shown to bind simultaneously to the active site and a unique proximal pocket formed by residues such as Lysine-41 (Lys41), Arginine-47 (Arg47), and Aspartate-48 (Asp48). nih.gov This dual-site binding is a key factor for achieving high selectivity for PTP1B over other closely related phosphatases. nih.gov The crystal structures also confirm the closure of the WPD loop over the bound inhibitor, a conformational change essential for the enzyme's function and a hallmark of inhibitor engagement. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of peptides and proteins in solution. nih.govyoutube.com For Pmp-containing peptides, NMR can provide information on the conformational preferences of the peptide both in its free state and when bound to a target protein. nih.gov
Chemical Shift Perturbation (CSP) mapping is a common NMR method used to identify the binding interface. By comparing the NMR spectra of the target protein in the presence and absence of the Pmp-peptide, residues in the protein that experience significant changes in their chemical environment upon binding can be identified. researchgate.net This approach has been used to map the interaction of substrates with PTP1B, confirming the involvement of the active site and the WPD loop. researchgate.net
Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between protons within the bound peptide, allowing for the calculation of its three-dimensional structure when complexed with the protein. youtube.com NMR is particularly well-suited for studying the dynamics of these interactions, as it can detect conformational changes and the flexibility of loops, such as the WPD loop in PTP1B, which are crucial for substrate recognition and product release. researchgate.netnih.gov
Protein Engineering Applications Utilizing Fmoc-4-(phosphonomethyl)-phenylalanine
The use of this compound extends beyond peptide synthesis into the broader field of protein engineering. A key application is the site-specific incorporation of Pmp into recombinant proteins using an expanded genetic code. nih.govnih.gov This technique employs an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes an amber stop codon (TAG) and inserts Pmp at the desired position during protein translation in host organisms like E. coli. nih.gov
This protein engineering strategy offers a powerful way to create proteins that mimic a constitutively phosphorylated state. Since the phosphonomethyl group is resistant to hydrolysis by phosphatases, these engineered proteins are stable and can be produced in large, homogeneous quantities. nih.gov They serve as invaluable tools for:
Structural Biology: Facilitating the crystallization or NMR analysis of protein-protein complexes that are dependent on phosphorylation, which are often too transient to capture with native phosphoproteins. nih.govresearchgate.net
Functional Studies: Allowing researchers to dissect the specific downstream consequences of phosphorylation at a single site without the confounding effects of cellular phosphatases. nih.gov In a proof-of-concept study, Pmp was successfully incorporated into the Abl1 kinase, and the resulting engineered protein showed binding affinities comparable to its authentically phosphorylated counterpart, demonstrating its utility as a pTyr mimic. nih.gov
Therapeutic Development: Creating stabilized versions of protein domains or entire proteins that can be used as inhibitors or modulators of signaling pathways. The incorporation of non-canonical amino acids can also confer enhanced thermal stability to proteins. nih.govyoutube.com
Modification of Proteins for Enhanced Stability and Functionality
The incorporation of 4-(phosphonomethyl)-phenylalanine (Pmp) into peptides, facilitated by its Fmoc-protected precursor, is a key strategy for enhancing the stability and functionality of the resulting molecules. This "modification" is not a post-translational chemical alteration of an existing protein, but rather the de novo synthesis of a peptide or protein with this unnatural amino acid integrated into its sequence.
The primary contribution to enhanced stability comes from the phosphonate group, which is resistant to cleavage by phosphatases. chemimpex.com In biological systems, the phosphorylation of tyrosine residues is a reversible process, with phosphatases readily removing the phosphate group. By replacing phosphotyrosine with its non-hydrolyzable phosphonate analog, peptides are rendered resistant to this enzymatic degradation, leading to a significantly longer half-life and more sustained biological activity.
Functionality is primarily enhanced through improved binding affinity and specificity to target proteins. sigmaaldrich.com The phosphonate group of Pmp mimics the geometry and charge of a phosphate group, allowing it to engage in similar molecular interactions, such as hydrogen bonding and electrostatic interactions, with the binding pockets of target proteins. chemimpex.com This is particularly relevant for proteins that recognize and bind to phosphotyrosine, such as those containing Src Homology 2 (SH2) domains. sigmaaldrich.com Peptides incorporating Pmp can exhibit high binding affinities to these domains, effectively acting as stable and potent ligands. sigmaaldrich.com
Furthermore, derivatives of Pmp, such as Fmoc-4-(phosphonodifluoromethyl)-phenylalanine (Fmoc-F2Pmp-OH), have been shown to be even more effective mimics of phosphotyrosine. sigmaaldrich.com The fluorine atoms increase the acidity of the phosphonate group, making it a better electronic mimic of a phosphate ester at physiological pH, and can also participate in favorable hydrogen bonding interactions within the protein's binding site. sigmaaldrich.com This can lead to a dramatic increase in binding affinity, in some cases up to 1000-fold, when compared to peptides containing the non-fluorinated Pmp. sigmaaldrich.com
| Feature | Consequence of Incorporating 4-(phosphonomethyl)-phenylalanine |
| Non-hydrolyzable Phosphonate Group | Resistance to phosphatase enzymes, leading to increased biological stability and prolonged duration of action. |
| Mimicry of Phosphotyrosine | Enables strong and specific binding to phosphotyrosine-binding domains, such as SH2 domains, enhancing functional activity. |
| Fluorinated Derivatives (e.g., F2Pmp) | Improved electronic properties and potential for additional hydrogen bonding, resulting in significantly higher binding affinities. |
Development of Novel Enzymes and Therapeutic Proteins through Targeted Incorporation
The targeted incorporation of this compound into peptide sequences is a cornerstone of modern drug discovery and enzyme engineering. This approach allows for the rational design of novel therapeutic proteins and enzymes with precisely controlled properties.
In the realm of therapeutic proteins, the primary application lies in the creation of highly specific and potent inhibitors of protein-protein interactions. chemimpex.com Many disease pathways, particularly in oncology and immunology, are driven by signaling cascades that rely on the recognition of phosphotyrosine residues by proteins containing SH2 domains. acs.org By synthesizing peptides that incorporate Pmp or its derivatives, researchers can create molecules that competitively bind to these SH2 domains, thereby blocking the downstream signaling events that contribute to disease progression. acs.org These synthetic peptides can be designed to be highly selective for a particular SH2 domain, minimizing off-target effects.
The development of novel enzymes through the incorporation of unnatural amino acids like Pmp is an emerging area of protein engineering. While the direct incorporation of this compound into enzymes is less commonly reported than its use in therapeutic peptides, the principles of its application are similar. By strategically placing this non-hydrolyzable phosphotyrosine mimic within or near the active site of an enzyme, it is possible to modulate its catalytic activity or create novel regulatory mechanisms. For instance, an enzyme could be designed to be "permanently" in a pseudo-phosphorylated state, altering its substrate specificity or catalytic efficiency. This opens up possibilities for creating enzymes with novel functionalities for applications in biocatalysis and synthetic chemistry.
| Application Area | Role of this compound | Specific Examples |
| Therapeutic Peptides | As a building block for non-hydrolyzable phosphotyrosine mimetics to inhibit protein-protein interactions. | Development of inhibitors for SH2 domain-containing proteins like those involved in cancer and RASopathies. acs.org |
| Novel Enzymes | Potential for site-specific incorporation to create enzymes with altered catalytic activity or regulation. | Engineering enzyme active sites to mimic a phosphorylated state, thereby influencing substrate binding and catalysis. |
Advanced Computational and Biophysical Studies of Fmoc 4 Phosphonomethyl Phenylalanine and Its Derivatives
Molecular Modeling and Dynamics Simulations
Prediction of Binding Modes and Affinities with Target Proteins
Computational methods are essential for predicting the binding affinity and mode of interaction between a Pmp-containing peptide and its target protein, which is often a crucial step in identifying new therapeutic candidates. researchgate.net These predictions can guide experimental efforts by prioritizing compounds for synthesis and testing. nih.gov The process often involves molecular docking, where the peptide is computationally placed into the binding site of a target protein to identify the most stable binding pose.
A primary target for peptides containing Pmp are protein-tyrosine phosphatases (PTPs), such as PTP1B, where the phosphonomethyl group acts as a non-hydrolyzable mimic of phosphotyrosine (pTyr). nih.gov Molecular modeling can predict how the Pmp residue or its derivatives, like phosphonodifluoromethyl phenylalanine (F2Pmp), fit into the PTP1B active site. researchgate.net For instance, simulations can reveal key interactions, such as hydrogen bonds between the phosphonate (B1237965) group and active site residues, which are critical for high-affinity binding. nih.gov Studies have shown that surrounding amino acids in the peptide sequence are also required for achieving high-affinity binding, highlighting the importance of modeling the entire peptide-protein complex. nih.gov
Predictor tools, often based on methods like artificial neural networks (ANN) or support vector machines (SVM), can be trained on datasets of known binding and non-binding phosphopeptides to identify potential new targets. nih.gov While many tools are designed for canonical phosphosites, the principles can be adapted to predict the binding of peptides with non-canonical residues like Pmp. researchgate.netnih.gov
Conformational Analysis and Flexibility of Pmp-Containing Peptides
Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape and flexibility of Pmp-containing peptides. researchgate.netnih.gov An MD simulation generates trajectories of all atoms in the system by integrating Newton's equations of motion, allowing researchers to observe how the peptide folds, moves, and changes shape in a simulated physiological environment. researchgate.net
The simulation process begins with an initial structure, which can be generated through methods like homology modeling. researchgate.net This structure is then placed in a solvent box, and the system is equilibrated. mdpi.com The simulation then runs for a specific duration, often on the scale of nanoseconds to microseconds, capturing the dynamic behavior of the peptide. nih.govmdpi.com
These simulations can reveal:
Local Flexibility : How the Pmp side chain rotates and orients itself relative to the peptide backbone.
Global Conformation : Whether the incorporation of Pmp induces or stabilizes specific secondary structures, such as β-turns or helices. nih.gov
Solvent Interactions : How the charged phosphonate group interacts with water molecules and ions in the surrounding environment.
Understanding the conformational preferences and flexibility is critical, as a peptide's three-dimensional shape is intrinsically linked to its biological activity and ability to bind its target. nih.gov
Biophysical Characterization Techniques
While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating these models and quantifying the interactions between Pmp-containing peptides and their targets. These methods provide concrete data on binding thermodynamics, kinetics, and structural changes.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. wur.nlresearchgate.net This allows for the complete thermodynamic characterization of the interaction between a Pmp-containing peptide and its target protein. nih.govbeilstein-journals.org In a typical experiment, the peptide solution is titrated into a sample cell containing the target protein, and the resulting heat change is measured after each injection. wur.nlnih.gov
The resulting data can be analyzed to determine several key parameters:
Binding Affinity (Kd) : The dissociation constant, which indicates the strength of the interaction.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Entropy Change (ΔS) : The change in disorder of the system upon binding.
Stoichiometry (n) : The ratio of peptide to protein in the resulting complex. beilstein-journals.org
ITC studies on peptides containing Pmp analogues, such as F2Pmp, binding to PTP1B have provided detailed thermodynamic profiles. For example, the binding of a high-affinity F2Pmp-containing peptide to PTP1B was found to be favored by both enthalpic and entropic contributions. nih.gov Disrupting specific interactions, such as those with Arg-47 in PTP1B, was shown to reduce binding affinity primarily by decreasing the entropic term (TΔS). nih.gov
Table 1: Representative Thermodynamic Data from ITC Analysis of a PTP1B Ligand
| Ligand | Target Protein | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Ac-Asp-Ala-Asp-Glu-F2Pmp-Leu-NH2 | PTP1B (Wild-Type) | 0.24 | -3.5 | +5.5 |
| Ac-Asp-Ala-Asp-Glu-F2Pmp-Leu-NH2 | PTP1B (C215S Mutant) | 0.24 | -8.7 | +0.3 |
This table presents data for the related compound Ac-Asp-Ala-Asp-Glu-F2Pmp-Leu-NH2 to illustrate the type of information obtained from ITC experiments, based on findings in the literature. nih.gov
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the kinetics of biomolecular interactions. rsc.org It provides information on how quickly a Pmp-containing peptide binds to its target (association rate) and how quickly it dissociates (dissociation rate). nih.gov
In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. nih.gov The Pmp-containing peptide (the analyte) is then flowed over the surface. Binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov By monitoring this signal over time, one can determine the kinetic parameters of the interaction.
The key parameters obtained from SPR are:
Association Rate Constant (kon or ka) : Measures the rate of complex formation.
Dissociation Rate Constant (koff or kd) : Measures the rate of complex decay.
Equilibrium Dissociation Constant (KD) : Calculated as koff/kon, it represents the binding affinity.
Table 2: Representative Kinetic Parameters from SPR Analysis
| Ligand | Target Protein | kon (M-1s-1) | koff (s-1) | KD (nM) |
| Phenylalanine Analogue | Phenylalanine Ammonia-Lyase | 2.6 x 104 | 1.8 x 10-4 | 7 |
This table shows representative kinetic data for a phenylalanine analogue inhibitor to illustrate the parameters derived from SPR. nih.gov A similar analysis would be applied to Pmp-containing peptides.
Circular Dichroism Spectroscopy for Secondary Structure Analysis of Pmp-Peptides
Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. units.it
The resulting CD spectrum contains characteristic signals that correspond to different types of secondary structures: americanpeptidesociety.orgresearchgate.net
α-helix : Typically shows strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-sheet : Characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random Coil : Exhibits a strong negative band below 200 nm. researchgate.net
Emerging Research Avenues and Future Directions for Fmoc 4 Phosphonomethyl Phenylalanine
Development of Chemical Probes for Cellular Pathways
The ability of Fmoc-4-(phosphonomethyl)-phenylalanine to be incorporated into peptides makes it an ideal component for the design of chemical probes to investigate complex cellular signaling pathways.
Application in Investigating Protein Phosphorylation/Dephosphorylation Events and Their Regulation
This compound is a crucial building block for the synthesis of non-hydrolyzable peptide analogs of phosphotyrosine (pTyr)-containing substrates. researchgate.net This stability is paramount for studying the activity of protein tyrosine phosphatases (PTPs), enzymes that remove phosphate (B84403) groups from tyrosine residues and are notoriously difficult to study due to the transient nature of their substrates. nih.gov By incorporating 4-(phosphonomethyl)-phenylalanine (Pmp) into peptide sequences, researchers can create probes that bind to the active sites of PTPs without being dephosphorylated. This allows for the investigation of PTP-substrate interactions and the screening of potential inhibitors.
The difluoro-substituted analog, phosphonodifluoromethyl phenylalanine (F2Pmp), has been shown to be an even more potent pTyr mimetic, exhibiting a 1000-fold increase in inhibitory potency towards PTP1B compared to its Pmp-containing counterpart. nih.gov This enhanced affinity is attributed to the fluorine atoms, which lower the pKa2 of the phosphonate (B1237965) and introduce hydrogen bonding interactions that mimic the phosphate ester oxygen in pTyr. nih.gov While both the monoanion and dianion forms of the phosphonate in Pmp- and F2Pmp-containing peptides bind to PTP1 with equal efficiency, the fluorine atoms in F2Pmp are thought to interact with active site residues in a manner analogous to the phenolic oxygen of phosphotyrosine. nih.gov
These phosphonate-based pTyr mimetics are instrumental in activity-based phosphatomics, enabling the comprehensive enrichment and identification of active PTPs in cellular lysates. researchgate.net
Table 1: Comparison of Phosphotyrosine Mimetics
| Mimetic | Key Features | Advantage over pTyr |
| 4-(phosphonomethyl)-phenylalanine (Pmp) | Non-hydrolyzable phosphonate group | Resistant to protein tyrosine phosphatases (PTPs) |
| phosphonodifluoromethyl phenylalanine (F2Pmp) | Difluoromethyl group lowers pKa2 and introduces additional hydrogen bonding | Significantly increased binding affinity and inhibitory potency towards PTPs compared to Pmp |
Design of Fluorescently Labeled or "Caged" Analogs for Spatiotemporal Control
To gain a more dynamic understanding of cellular signaling, researchers are exploring the development of advanced chemical probes. While direct fluorescent labeling or "caging" of the this compound molecule itself is not yet a common strategy, the principles are being applied to peptides containing this and similar pTyr mimetics.
Fluorescently labeled peptides incorporating pTyr mimetics can be used to visualize the localization and activity of PTPs within living cells. For instance, a peptide containing a pTyr mimetic and a fluorescent reporter could allow for the direct monitoring of its interaction with a specific PTP through techniques like fluorescence resonance energy transfer (FRET). The synthesis of fluorescently labeled polyoxometalates, for example, has demonstrated the feasibility of tracking the cellular uptake and distribution of complex molecules. nih.gov
"Caged" analogs are chemically modified molecules that are inactive until "uncaged" by a specific stimulus, typically light. This approach offers precise spatiotemporal control over the release of a bioactive molecule. In the context of phosphorylation studies, a caged peptide containing 4-(phosphonomethyl)-phenylalanine could be introduced into a cell in an inactive form. Upon irradiation of a specific cellular region, the peptide would be released, allowing researchers to study the immediate effects of PTP inhibition in a highly localized and temporally controlled manner.
Advanced Applications in Targeted Therapeutics
The development of highly specific and potent inhibitors for enzymes involved in disease progression is a major goal of modern drug discovery. This compound is a key component in the design of such targeted therapeutics.
Exploration in Cancer Therapy Research through Targeted Inhibitor Design
Protein tyrosine phosphatases are increasingly recognized as important targets for cancer therapy. nih.gov Dysregulation of PTP activity is associated with various cancers, and the development of selective PTP inhibitors is a promising therapeutic strategy. Peptides containing 4-(phosphonomethyl)-phenylalanine can act as highly specific inhibitors of oncogenic PTPs. chemimpex.com
The design of these peptide-based inhibitors leverages the non-hydrolyzable nature of the phosphonomethyl group, allowing the peptide to bind tightly to the active site of a target PTP and block its function. researchgate.net This targeted approach aims to minimize off-target effects, a common problem with conventional chemotherapy. mdpi.com The versatility of solid-phase peptide synthesis allows for the creation of large libraries of Pmp-containing peptides that can be screened for inhibitory activity against a panel of cancer-related PTPs. nih.gov
Table 2: Examples of PTPs as Cancer Drug Targets
| PTP Target | Associated Cancers | Therapeutic Rationale |
| PTP1B | Breast cancer, Ovarian cancer | Inhibition can enhance insulin and leptin signaling, potentially suppressing tumor growth. |
| SHP2 | Lung cancer, Leukemia, Breast cancer | Inhibition can block signaling pathways that promote cell proliferation and survival. |
| CDC25 | Breast cancer, Prostate cancer, Colorectal cancer | Inhibition can lead to cell cycle arrest and apoptosis in cancer cells. |
Neuroscience Applications Related to Neuropeptides and Neurological Disorders
Neuropeptides are small protein-like molecules used by neurons to communicate with each other, and they play crucial roles in a wide range of brain functions. nih.gov The signaling of many neuropeptide receptors is modulated by phosphorylation events. While the direct application of this compound in neuroscience is still an emerging area, its potential is significant.
Peptides containing 4-(phosphonomethyl)-phenylalanine could be used to develop stable analogs of phosphorylated neuropeptides. This would enable researchers to investigate the role of phosphorylation in neuropeptide signaling and its involvement in neurological disorders such as Alzheimer's disease, Parkinson's disease, and chronic pain. By creating non-dephosphorylatable neuropeptide analogs, it may be possible to develop novel therapeutics that can modulate the activity of specific neuronal pathways with greater efficacy and duration of action.
Innovative Bioconjugation Strategies
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This compound offers a versatile scaffold for the development of innovative bioconjugation strategies.
The phosphonate group of 4-(phosphonomethyl)-phenylalanine can serve as a unique chemical handle for conjugation. Its distinct reactivity compared to common amino acid side chains allows for site-specific modification of peptides. This is particularly valuable for attaching peptides to other molecules, such as antibodies, nanoparticles, or cytotoxic drugs, to create targeted drug delivery systems. chemimpex.com For example, a peptide containing 4-(phosphonomethyl)-phenylalanine could be conjugated to a tumor-targeting antibody to deliver a potent anticancer agent directly to cancer cells, thereby increasing its efficacy and reducing systemic toxicity. mdpi.comyoutube.com Recent advances in visible-light-induced bioconjugation of phenylalanine demonstrate the potential for developing mild and site-selective methods for modifying peptides containing this and related amino acids. nih.gov
Site-Specific Labeling and Modification of Biomolecules
The compound this compound is a crucial building block for the site-specific modification of peptides and proteins, primarily by serving as a non-hydrolyzable analog of phosphotyrosine (pTyr). nih.govresearchgate.net In cellular signaling, protein tyrosine phosphorylation is a key post-translational modification that regulates numerous processes. However, the phosphate group of pTyr is readily cleaved by cellular enzymes called protein tyrosine phosphatases (PTPs), making it challenging to study the interactions it governs. nih.govnih.gov
By using this compound in solid-phase peptide synthesis (SPPS), researchers can incorporate a stable pTyr mimic at a precise location within a peptide sequence. chemimpex.com The phosphonomethyl group (Pmp) replaces the phosphate ester oxygen of phosphotyrosine with a methylene (B1212753) (CH₂) unit, rendering the group resistant to enzymatic hydrolysis by phosphatases. nih.gov This stability is critical for creating robust chemical probes to investigate biological systems.
Research has demonstrated the utility of these modified peptides as tools for labeling and studying specific protein interactions. For instance, peptide probes containing a derivative, 4-[difluoro(phosphono)methyl]-L-phenylalanine (F₂Pmp), have been developed for the enrichment and identification of PTPs from cellular lysates. nih.gov Unlike probes with natural phosphotyrosine, which are quickly dephosphorylated, the F₂Pmp-containing peptides remain stable, allowing them to effectively bind to and "capture" PTPs for analysis. nih.gov This enrichment strategy represents a form of site-specific labeling that facilitates the study of the tyrosine phosphatome.
Furthermore, these non-hydrolyzable analogs are instrumental in studying Src Homology 2 (SH2) domains, which are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences. nih.govresearchgate.net Peptides incorporating Pmp or its fluorinated versions can bind to SH2 domains with high affinity and specificity. nih.gov This allows them to function as stable inhibitors or molecular probes to dissect SH2-mediated signaling pathways without the complication of signal termination by phosphatases. nih.gov
| Research Finding | Biomolecule Target | Application | Reference |
| Peptides with Pmp analogs are resistant to cellular phosphatases. | Protein Tyrosine Phosphatases (PTPs) | Creating stable probes for biological studies. | nih.gov |
| F₂Pmp-containing peptide probes can enrich PTPs from cell lysates. | Protein Tyrosine Phosphatases (PTPs) | Labeling and identification of specific enzymes. | nih.gov |
| Pmp-containing peptides bind to SH2 domains with high affinity. | Src Homology 2 (SH2) Domains | Probing and inhibiting specific protein-protein interactions. | nih.gov |
Development of Advanced Targeted Drug Delivery Systems Utilizing Pmp
The unique chemical properties of 4-(phosphonomethyl)-phenylalanine (Pmp) position it as a key component in the development of advanced targeted therapies, functioning less as a component of a delivery vehicle and more as the targeting agent itself. The primary strategy involves incorporating Pmp into peptides to create highly specific inhibitors of enzymes and protein domains that are implicated in disease.
As a stable mimetic of phosphotyrosine, Pmp-containing peptides are designed to target the active sites of protein tyrosine phosphatases (PTPs) or the binding pockets of SH2 domains. nih.govresearchgate.net These proteins are critical nodes in cellular signaling pathways, and their dysregulation is linked to numerous diseases, including cancer and metabolic disorders. By designing a peptide sequence that is recognized by a specific PTP or SH2 domain, and including the non-hydrolyzable Pmp residue, a potent and selective inhibitor can be created. nih.gov This molecule is inherently a targeted therapeutic, as its mechanism of action is confined to a specific protein target.
For example, research into the inhibition of PTP1B, a target for diabetes and obesity, has utilized peptides containing Pmp and its more potent derivative, F₂Pmp. nih.gov The F₂Pmp-containing peptides show significantly increased inhibitory potency compared to their Pmp counterparts, demonstrating how modifications to the phosphonate moiety can fine-tune targeting and efficacy. nih.gov These peptide-based inhibitors can be considered a form of targeted drug delivery where the "drug" is delivered specifically to the active site of the target enzyme.
Beyond protein targeting, the phosphonate group itself offers potential for targeted delivery to specific tissues. Phosphonates are known to have a strong affinity for bone mineral (hydroxyapatite). This intrinsic property could be exploited to deliver Pmp-containing peptide therapeutics to bone tissue, opening avenues for treating bone-related diseases. While not yet fully realized in complex delivery systems, this principle is foundational for designing bone-targeted drugs. Similarly, other research has shown that phenylalanine derivatives can be used to modify nanocarriers to target specific cell types, such as cancer cells, suggesting that the phenylalanine portion of Pmp could also contribute to targeting capabilities in more complex nanomedicine platforms. dovepress.com
| Targeting Strategy | Target | Therapeutic Application | Key Feature of Pmp |
| Competitive Inhibition | Protein Tyrosine Phosphatases (e.g., PTP1B) | Development of drugs for diabetes, obesity, and cancer. | Acts as a stable, non-hydrolyzable phosphotyrosine mimic. |
| Disruption of Protein-Protein Interactions | Src Homology 2 (SH2) Domains | Modulation of cellular signaling pathways in various diseases. | Mimics phosphotyrosine to block binding sites. |
| Physicochemical Affinity | Bone (Hydroxyapatite) | Potential for treating bone cancer or osteoporosis. | The phosphonate group has a natural affinity for bone mineral. |
Integration into Novel Biomaterials and Nanotechnology for Bio-functionalization
The integration of this compound into biomaterials and nanotechnology leverages both the self-assembly properties of the Fmoc-amino acid structure and the unique functionality of the phosphonomethyl group. Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are well-established building blocks for the creation of self-assembling nanomaterials, most notably hydrogels. nih.govnih.gov This self-assembly is driven by a combination of π-π stacking interactions between the fluorenyl (Fmoc) groups and hydrogen bonding between the amino acid components, leading to the formation of nanofibrillar networks that can entrap large amounts of water to form a gel. nih.govresearchgate.net
By using this compound as the building block, it is possible to create hydrogels or other nanostructures that are inherently "bio-functionalized." The pendant phosphonomethyl groups decorate the surface of the nanofibers, imparting specific chemical and biological properties to the material. This represents a significant advance over simple structural biomaterials, creating a scaffold that can actively interact with its biological environment.
The primary applications for this bio-functionalization include:
Bone Tissue Engineering: The phosphonate moiety has a strong chelation affinity for calcium ions and, consequently, for hydroxyapatite (B223615), the main inorganic component of bone. dovepress.com A hydrogel or nanofiber scaffold constructed from Fmoc-Pmp-OH would be osteo-integrative, promoting the adhesion and proliferation of bone cells (osteoblasts) and serving as a template for new bone formation. This makes it a promising material for bone regeneration and orthopedic implants.
Surface Modification of Nanoparticles: The phosphonate group can act as a robust anchor to bind peptides to the surface of various metal oxide nanoparticles, such as titanium dioxide (TiO₂) or iron oxide (Fe₃O₄). By synthesizing a peptide that includes a Pmp residue, that peptide can be stably conjugated to a nanoparticle surface. This allows for the creation of sophisticated bio-nanomaterials where the nanoparticle provides a core functionality (e.g., imaging contrast, magnetic guidance) and the peptide provides a biological function (e.g., cell targeting, enzymatic activity).
Bioactive Scaffolds: As Pmp is a phosphotyrosine mimic, a material functionalized with Pmp could be designed to interact specifically with proteins that have pTyr binding domains, such as SH2 domains. nih.gov This could be used to create "smart" biomaterials that can sequester or recruit specific proteins from the extracellular matrix or from cells, thereby actively modulating cellular behavior for applications in tissue repair and regenerative medicine.
| Application Area | Function of Phosphonomethyl Group | Potential Use Case |
| Bone Tissue Engineering | Binds to hydroxyapatite in bone. | Scaffolds for bone regeneration, coatings for orthopedic implants. |
| Nanotechnology | Anchors peptides to metal oxide surfaces. | Functionalization of nanoparticles for targeted drug delivery or medical imaging. |
| Regenerative Medicine | Mimics phosphotyrosine to interact with specific proteins. | "Smart" hydrogels that can modulate cell signaling and behavior. |
Q & A
Basic: What is the synthetic route for enantioselective preparation of Fmoc-4-(phosphonomethyl)-phenylalanine, and how is chirality controlled?
The synthesis involves diastereoselective alkylation of a chiral iminolactone auxiliary. A key step is the reaction of 4-methylbenzyl bromide with sodium di-(tert-butyl)phosphite to introduce the phosphonomethyl group, followed by bromination with N-bromosuccinimide. The enolate of the chiral auxiliary is generated under controlled conditions, and trans-alkylation is performed using HMPA as a solvating agent, achieving 78% yield and >95% enantiomeric excess (e.e.) . Final hydrogenolysis and Fmoc protection yield the target compound .
Basic: How can Fmoc deprotection be optimized for acid-sensitive peptides containing this phosphonomethyl derivative?
A mild, non-acidic method using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enables efficient Fmoc removal at room temperature. This approach preserves acid-labile groups (e.g., tert-butyl or trityl) while achieving >90% cleavage efficiency. The method is compatible with N-Fmoc amino acid methyl esters and avoids side reactions common in traditional piperidine-based deprotection .
Advanced: How do structural modifications (e.g., fluoro or hydroxy substituents) on the phosphonate group influence peptide-protein interactions?
Introducing monofluoro (pKa ~5.8) or hydroxy (pKa ~6.2) groups at the phosphonate methylene lowers the pKa closer to natural phosphotyrosine (pKa ~6.5), enhancing binding to SH2 domains. Solid-phase synthesis of hexameric peptides (e.g., H-Gly-X-Val-Pro-Met-Leu-OH, where X = monofluoro-Pmp) demonstrates 10–30% improved binding affinity compared to unmodified phosphonomethylphenylalanine (Pmp). These analogs better mimic phosphotyrosine’s electrostatic properties in cellular signaling studies .
Advanced: What analytical strategies validate the incorporation and stability of phosphonomethyl-phenylalanine in synthetic peptides?
- LC-MS/MS : Confirms molecular weight and phosphonate integrity (e.g., m/z shifts consistent with phosphonate mass).
- 31P NMR : Detects phosphonate chemical shifts (~20–25 ppm for tert-butyl-protected groups; ~10–15 ppm after deprotection).
- SAXS (Small-Angle X-ray Scattering) : Resolves dynamic structural changes in peptides containing this residue when bound to targets like SH2 domains .
Basic: What are the storage and handling protocols for this compound to ensure stability?
- Storage : Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation.
- Solubility : Dissolve in DMSO (10 mM stock) for peptide synthesis; avoid aqueous buffers unless freshly prepared.
- Stability : The tert-butyl-protected phosphonate is stable for >6 months under these conditions, whereas deprotected forms require immediate use .
Advanced: How does the hydrolytic stability of phosphonomethyl-phenylalanine impact long-term biochemical assays compared to phosphotyrosine?
The C–P bond in phosphonomethyl derivatives resists hydrolysis (half-life >1 year at pH 7.4), unlike phosphotyrosine’s labile C–O–P bond (half-life ~24–48 hours). This stability enables prolonged studies of phosphorylation-dependent interactions, such as kinase-substrate binding or SH2 domain recruitment, without signal degradation. However, the higher pKa2 (~7.5 vs. 6.5 for phosphate) may require pH adjustment for accurate mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
